molecular formula C13H26N2 B13636761 n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine

Katalognummer: B13636761
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: XBYIFMKFUHTDTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine is a tertiary amine featuring a cyclopropanamine moiety connected via a propyl linker to a 2,6-dimethylpiperidine group. The cyclopropane ring introduces steric strain, which may influence conformational stability and receptor binding.

Eigenschaften

Molekularformel

C13H26N2

Molekulargewicht

210.36 g/mol

IUPAC-Name

N-[3-(2,6-dimethylpiperidin-1-yl)propyl]cyclopropanamine

InChI

InChI=1S/C13H26N2/c1-11-5-3-6-12(2)15(11)10-4-9-14-13-7-8-13/h11-14H,3-10H2,1-2H3

InChI-Schlüssel

XBYIFMKFUHTDTK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1CCCNC2CC2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
n-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine Cyclopropanamine + propyl linker 2,6-Dimethylpiperidine ~237.36* High lipophilicity; potential CNS activity
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine Cyclopropanamine + propyl linker 3-Chlorophenoxy 225.71 Electron-withdrawing Cl; possible metabolic stability
Piperazinyl derivatives (1c, 2c) Betulinamide/ursolamide + propyl linker Piperazine + acetyl/protected groups N/A Antimalarial activity (IC50: 175–220 nM)
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium chloride Quaternary ammonium + propyl linker Perfluorooctanoyl N/A Surfactant properties; persistence in environment

*Calculated based on formula C13H26N2.

Key Observations:
  • Piperidine vs. Piperazine: The 2,6-dimethylpiperidine group in the main compound lacks the second nitrogen present in piperazine derivatives (e.g., 1c, 2c), which are associated with enhanced antimalarial activity (IC50 ~175–220 nM) .
  • Cyclopropane vs. Chlorophenoxy: The cyclopropane ring in the main compound introduces steric strain, which may improve binding selectivity compared to the planar, electron-deficient 3-chlorophenoxy group in N-[3-(3-chlorophenoxy)propyl]cyclopropanamine .
  • Lipophilicity: The 2,6-dimethylpiperidine group likely increases lipophilicity compared to polar substituents like perfluorooctanoyl or chlorophenoxy, favoring blood-brain barrier penetration for CNS targets.

Physicochemical and Environmental Considerations

  • Solubility : The main compound’s lipophilicity may limit aqueous solubility, necessitating formulation adjustments compared to more polar analogs like perfluorinated ammonium salts .
  • Environmental Impact : Unlike perfluorinated compounds (e.g., ENCS in ), the absence of fluorine in the main compound reduces bioaccumulation risks, making it more environmentally benign .

Biologische Aktivität

N-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine is C13H26N2C_{13}H_{26}N_2, with a molecular weight of approximately 210.36 g/mol. The compound features a cyclopropanamine core and a 2,6-dimethylpiperidine substituent, which may influence its pharmacological properties significantly.

Property Value
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis

The synthesis of N-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine typically involves multi-step synthetic routes that can be optimized based on available reagents. General synthetic approaches may include:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Amine Substitution : Introducing the 2,6-dimethylpiperidine group via nucleophilic substitution.

Further optimization can enhance yield and purity, making the compound more accessible for biological studies.

Preliminary investigations into the biological mechanisms of N-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine suggest potential interactions with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an allosteric modulator of nAChRs, influencing neurotransmission and offering therapeutic potential in neurological disorders .
  • Dihydroorotate Dehydrogenase (DHODH) : Research indicates that similar compounds targeting DHODH can be effective against malaria .

Case Studies and Research Findings

  • Neuropharmacology : A study highlighted the effects of related compounds on cognitive functions, suggesting that modifications in the piperidine structure can enhance binding affinity to nAChRs .
  • Antimalarial Activity : Compounds with structural similarities have shown promising results in inhibiting DHODH, paving the way for further exploration of N-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine as a potential antimalarial agent .
  • Binding Affinity Studies : Initial binding studies indicate that the unique combination of cyclopropane and piperidine rings may confer distinct pharmacological properties compared to other similar compounds .

Comparative Analysis with Similar Compounds

The uniqueness of N-(3-(2,6-Dimethylpiperidin-1-yl)propyl)cyclopropanamine can be contrasted with similar compounds:

Compound Name Structure Unique Features
1-(2,6-Dimethylpiperidin-1-yl)-propan-1-oneStructureKetone functional group
3-(4-Methylpiperidin-1-yl)-propanamineStructureDifferent piperidine substitution
N-(3-(4-Methylpiperidin-1-yl)-propyl)-cyclobutanamineStructureCyclobutane instead of cyclopropane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.